5,7-Dimethoxyquinolin-4-amine
Overview
Description
5,7-Dimethoxyquinolin-4-amine is a chemical compound that belongs to the quinoline family. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound has a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 5,7-Dimethoxyquinolin-4-amine, can be achieved through various methods. One common approach involves a microwave-assisted, one-pot-three-component reaction between aromatic amines, aromatic aldehydes, and phenylacetylene in the presence of catalytic amounts of potassium dodecatungstocobaltate trihydrate . This method is advantageous due to its efficiency and the ability to recycle and reuse catalysts.
Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing and sourcing of raw materials. The process may include the use of green and sustainable chemical processes, such as solvent-free reaction conditions and the use of ionic liquids .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethoxyquinolin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated quinoline derivatives .
Scientific Research Applications
5,7-Dimethoxyquinolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that quinoline derivatives can act as inhibitors of enzymes like EZH2, which are involved in cancer progression.
Industry: The compound is utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxyquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.
Comparison with Similar Compounds
- 6,7-Dimethoxy-4-anilinoquinoline
- 5-Methoxyquinoline
- 6-Methoxyquinoline
Comparison: 5,7-Dimethoxyquinolin-4-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. For example, 6,7-Dimethoxy-4-anilinoquinoline has been identified as a potent inhibitor of the tyrosine kinase c-Met, whereas this compound is studied for its broader range of applications, including enzyme inhibition and antimicrobial activities .
Properties
IUPAC Name |
5,7-dimethoxyquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-7-5-9-11(10(6-7)15-2)8(12)3-4-13-9/h3-6H,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBREKNTGDAYFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C(=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.